Saliphenylhalamide

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

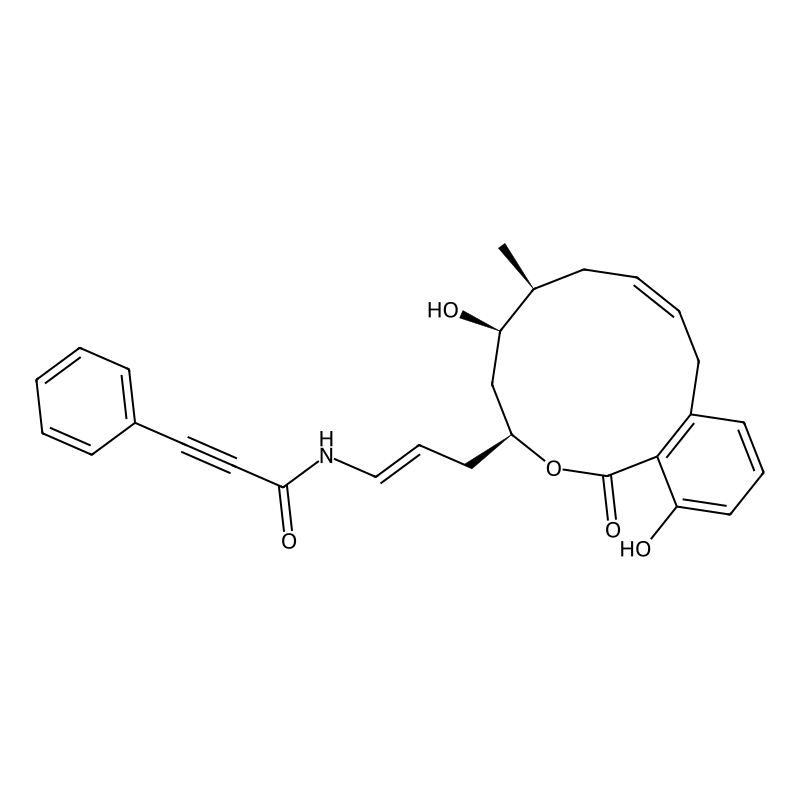

Isomeric SMILES

Saliphenylhalamide, also known as SaliPhe, is a synthetic compound derived from the natural product salicylihalamide A. It belongs to a class of macrocyclic salicylate compounds that exhibit significant biological activity, particularly as inhibitors of vacuolar ATPase. Saliphenylhalamide is characterized by its unique structure, which includes a phenyl group and an amide linkage, contributing to its efficacy in various biological applications.

- Aldol Reaction: The reaction of a methyl ketone with an aldehyde, yielding a β-hydroxy amide.

- Mitsunobu Reaction: This step facilitates the formation of the amide bond by coupling a carboxylic acid with an alcohol.

- Ring-Closing Metathesis: This reaction is employed to form cyclic structures, enhancing the compound's stability and bioactivity.

These reactions are essential for constructing the complex molecular architecture of saliphenylhalamide and modifying its functional groups to optimize its pharmacological properties .

Saliphenylhalamide exhibits notable biological activity, particularly as an inhibitor of vacuolar ATPase, which plays a critical role in cellular processes such as pH regulation and nutrient uptake. Its immuno-modulating properties have been investigated in various studies, revealing potential antiviral effects against influenza A virus and other pathogens. Specifically, saliphenylhalamide has demonstrated:

- Antiviral Activity: It effectively inhibits the replication of influenza A virus in vitro, reducing progeny virus levels in infected cells .

- Cytotoxic Effects: The compound shows cytotoxicity against cancer cell lines, suggesting its potential as an anticancer agent .

The synthesis of saliphenylhalamide involves multiple steps that can be summarized as follows:

- Aldol Reaction: Reacting a methyl ketone with an aromatic aldehyde to produce a β-hydroxy amide.

- Silylation and Reduction: Protecting functional groups and performing selective reductions to yield the desired stereochemistry.

- Mitsunobu Esterification: Forming the amide bond through this coupling reaction.

- Ring-Closing Metathesis: Creating the final cyclic structure that enhances stability and bioactivity.

This multi-step synthetic route allows for the efficient production of saliphenylhalamide with high yields and purity .

Saliphenylhalamide has several promising applications in medicinal chemistry and pharmacology:

- Antiviral Therapy: Its ability to inhibit viral replication makes it a candidate for developing antiviral drugs targeting influenza and possibly other viral infections.

- Cancer Treatment: Due to its cytotoxic properties against various cancer cell lines, it is being explored as a potential lead compound for anticancer therapies.

- Research Tool: Saliphenylhalamide serves as a valuable tool in studying vacuolar ATPase function and its role in cellular processes.

Studies investigating the interactions of saliphenylhalamide with biological targets have shown that it binds effectively to vacuolar ATPase, inhibiting its activity. This interaction is crucial for understanding how saliphenylhalamide exerts its biological effects, particularly in modulating immune responses and inhibiting viral replication . Additionally, research has indicated that structural modifications can enhance or diminish its activity against specific targets.

Saliphenylhalamide shares structural similarities with several other compounds within the class of salicylate derivatives. Here are some notable examples:

| Compound Name | Structure Type | Key Activity |

|---|---|---|

| Salicylihalamide A | Natural product | V-ATPase inhibition |

| Obatoclax | Synthetic analogue | Antiviral and anticancer activity |

| SNS-032 | Synthetic compound | Antiviral activity |

| Gemcitabine | Nucleoside analogue | Anticancer activity |

Uniqueness of Saliphenylhalamide

Saliphenylhalamide is unique due to its specific structural modifications that enhance its potency as a V-ATPase inhibitor compared to its natural counterpart salicylihalamide A. The presence of the phenyl group and specific stereochemistry contributes to its improved efficacy against cancer cells and viruses . This makes saliphenylhalamide a compelling candidate for further research in drug development.

Saliphenylhalamide functions as a highly selective inhibitor of the mammalian vacuolar adenosine triphosphatase (V-ATPase), representing a sophisticated molecular target for therapeutic intervention [2]. The V-ATPase complex constitutes a critical proton-pumping machinery found ubiquitously across eukaryotic cellular membranes, functioning as an energy-conversion machine that couples adenosine triphosphate hydrolysis to active proton transport across biological membranes [2] [3].

The structural architecture of V-ATPase comprises two functionally distinct domains: the cytosolic V1 complex responsible for adenosine triphosphate hydrolysis and the membrane-embedded V0 complex that facilitates proton translocation [2] [3]. The V1 domain contains eight different subunits designated A through H, with subunits A and B forming the catalytic hexamer that drives adenosine triphosphate hydrolysis [2]. The V0 domain consists of subunits a, c, d, and e, where subunit a exhibits multiple isoforms including a1, a2, a3, and a4, each demonstrating specific cellular and tissue distributions [2] [3].

Saliphenylhalamide demonstrates remarkable specificity for mammalian V-ATPases compared to fungal or bacterial variants, distinguishing it from other V-ATPase inhibitors such as bafilomycin A1 and concanamycin A [2]. This selectivity profile positions saliphenylhalamide as a valuable tool for studying mammalian V-ATPase function and as a potential therapeutic agent targeting human diseases characterized by dysregulated V-ATPase activity [4] [2].

The compound exhibits potent inhibitory activity across multiple cellular systems, with half-maximal inhibitory concentration values ranging from 20 to 226 nanomolar depending on the specific cell type and experimental conditions [5] [6]. In osteoclast systems, saliphenylhalamide demonstrates dose-dependent inhibition of acidification with effective concentrations between 10 to 80 nanomolar [7]. Cancer cell lines show variable sensitivity, with half-maximal inhibitory concentration values spanning 48.8 to 153.9 nanomolar across different tumor types .

Binding Site Characterization Through Cryo-EM Studies

Recent advances in cryo-electron microscopy have provided unprecedented structural insights into V-ATPase architecture and inhibitor binding mechanisms [9] [10] [11]. High-resolution cryo-electron microscopy structures of human and mammalian V-ATPase complexes have revealed detailed molecular interactions governing saliphenylhalamide binding and subsequent functional inhibition [9] [10].

The cryo-electron microscopy analysis demonstrates that saliphenylhalamide specifically targets the V0 domain of the V-ATPase complex, consistent with biochemical studies showing that the compound inhibits the holoenzyme but not the dissociated V1-ATPase [2]. The V0 domain contains the critical proton-translocation machinery, including the c-ring structure that rotates during proton transport and the subunit a that forms the proton-conducting pathway [9] [10].

Structural studies reveal that the V0 domain exhibits a complex architecture with multiple transmembrane helices and specialized protein-lipid interactions [9] [10]. The c-ring, composed of multiple copies of subunit c along with accessory subunits c′ and c″, forms the rotating element of the proton pump [9]. Within this structural framework, cryo-electron microscopy has identified specific lipid molecules and glycan modifications that contribute to V-ATPase stability and function [9].

The binding site characterization indicates that saliphenylhalamide likely interacts with the V0 domain through mechanisms distinct from other macrolide inhibitors [2]. Unlike bafilomycin A1, which promotes V1-V0 dissociation, saliphenylhalamide appears to lock the V1 and V0 domains in an associated state, suggesting a unique binding mode that prevents normal conformational changes required for proton pumping [12].

Comparative cryo-electron microscopy studies of V-ATPase complexes in different rotational states have revealed that saliphenylhalamide binding stabilizes specific conformational arrangements [9] [10]. The three rotational states of V-ATPase, designated State 1, State 2, and State 3, represent different phases of the catalytic cycle corresponding to distinct adenosine triphosphate binding and hydrolysis events [9]. Saliphenylhalamide binding appears to disrupt the normal progression through these rotational states, thereby blocking the coupling between adenosine triphosphate hydrolysis and proton transport.

pH-Dependent Inhibition Kinetics and Proton Transport Disruption

Saliphenylhalamide exhibits unique pH-dependent inhibition characteristics that distinguish it from other V-ATPase modulators and provide insights into its mechanism of action [13]. The compound demonstrates pH-independent binding to V-ATPase, meaning its inhibitory potency remains consistent across different luminal pH conditions, unlike some pH-dependent inhibitors that require specific acidic environments for optimal activity [13].

The kinetic analysis of saliphenylhalamide inhibition reveals rapid onset of action, with significant effects observable within minutes of treatment [7] [13]. In osteoclast acidification assays using acridine orange fluorescence quenching, saliphenylhalamide produces dose-dependent inhibition of intracellular acidification as early as 5 to 10 minutes following treatment [7]. This rapid onset suggests direct binding to the V-ATPase complex rather than indirect effects requiring cellular metabolic changes.

Proton transport disruption by saliphenylhalamide occurs through specific interference with the V0 domain function while leaving V1 adenosine triphosphate hydrolysis activity intact when measured in dissociated complexes [2]. This mechanism contrasts with compounds that directly inhibit adenosine triphosphate hydrolysis, positioning saliphenylhalamide as a selective proton transport blocker rather than a general adenosine triphosphatase inhibitor.

The pH-dependent kinetics study reveals that saliphenylhalamide maintains consistent inhibitory activity across physiological pH ranges encountered in different cellular compartments [13]. Lysosomes typically maintain pH values around 4.5 to 5.0, while cytoplasmic pH remains near 7.4, and saliphenylhalamide effectively inhibits V-ATPase function across this entire pH spectrum [13]. This pH independence enhances the compound's utility as a research tool and potential therapeutic agent.

Quantitative analysis of proton transport disruption demonstrates that saliphenylhalamide blocks both the initial rate and steady-state proton pumping activity [7] [13]. In chromaffin cells, saliphenylhalamide treatment leads to dissipation of the granular pH gradient without the pH elevation effects seen with other treatments, indicating specific interference with proton pump function rather than general membrane permeabilization [13].

Allosteric Modulation of V0-V1 Domain Interactions

Saliphenylhalamide functions through a sophisticated allosteric modulation mechanism that fundamentally alters the dynamic interactions between the V0 and V1 domains of the V-ATPase complex [12]. This allosteric effect represents a unique regulatory mechanism distinct from competitive inhibition and provides important insights into V-ATPase regulation and therapeutic targeting.

The allosteric modulation involves saliphenylhalamide-induced stabilization of the V0-V1 associated state, preventing the normal reversible dissociation that serves as a key regulatory mechanism for V-ATPase activity [12]. Under physiological conditions, V-ATPase activity can be regulated through controlled dissociation of the cytosolic V1 sector from the membrane-bound V0 sector, effectively turning off the proton pump while preserving the individual domain structures [12].

Biochemical analysis demonstrates that saliphenylhalamide treatment leads to enhanced V0-V1 association as measured by membrane fractionation assays [12]. This enhanced association correlates with the activation of non-canonical autophagy pathways and suggests that forced V1-V0 engagement triggers specific cellular signaling cascades [12]. The compound effectively locks the V-ATPase in an assembled but non-functional state, creating a dominant-negative effect on proton pumping.

The allosteric mechanism involves conformational changes that propagate through the entire V-ATPase complex following saliphenylhalamide binding [12]. These conformational changes affect the rotational coupling between adenosine triphosphate hydrolysis in the V1 domain and proton translocation in the V0 domain, disrupting the normal energy transduction process [12]. The compound appears to act as a molecular wedge that prevents the conformational flexibility required for productive proton pumping.

Comparative studies with other V-ATPase modulators reveal that saliphenylhalamide produces opposite effects to bafilomycin A1 regarding V0-V1 domain interactions [12]. While bafilomycin A1 promotes domain dissociation and creates soluble V1 complexes, saliphenylhalamide maintains domain association while blocking proton transport activity [12]. This mechanistic distinction has important implications for cellular signaling pathways that depend on V-ATPase conformational states rather than just proton pumping activity.

The allosteric modulation extends to interactions with other cellular proteins that associate with V-ATPase complexes [12]. The compound influences the recruitment of regulatory proteins such as ATG16L1 during non-canonical autophagy, suggesting that saliphenylhalamide-induced conformational changes create or stabilize protein-protein interaction surfaces [12]. These findings indicate that V-ATPase serves not only as a proton pump but also as a conformationally sensitive signaling platform that can be therapeutically targeted through allosteric modulators like saliphenylhalamide.

| Parameter | Value/Description | Comparison to Other Inhibitors |

|---|---|---|

| Primary Target | Vacuolar ATPase (V-ATPase) | Specific to mammalian V-ATPases |

| Binding Domain | V0 domain | Different from bafilomycin A1 |

| Mechanism of Action | Non-competitive inhibition | Distinct from concanamycin |

| Effect on V0-V1 Association | Promotes V0-V1 association | Opposite to bafilomycin A1 |

| Effect on ATP Hydrolysis | Inhibits holoenzyme activity | Similar to other V-ATPase inhibitors |

| Proton Transport Effect | Blocks proton translocation | Similar to bafilomycin A1 |

| pH Dependency | Independent of luminal pH | Unlike pH-dependent inhibitors |

| Reversibility | Irreversible binding | Unlike bafilomycin A1 |

| Onset of Action | Rapid (<5 minutes) | Faster than metabolic effects |

| Cell Line/Model | IC50/EC50 (nM) | Selectivity Index (SI) |

|---|---|---|

| HPV11 | 226 | 1.8 |

| HPV6 | Not specified | 3.3 |

| HPV16 | 158 | 2.6 |

| HPV18 | 111 | 3.7 |

| HPV31 | 91 | 4.5 |

| HeLa cells (5-day) | CC50: 411 | N/A |

| HaCaT cells (HPV16) | 960 | 13.75 |

| NHEK cells (HPV16) | 120 | 60 |

| Osteoclasts (acidification) | 10-80 (dose-dependent) | N/A |

| Various cancer cell lines | 48.8-153.9 | N/A |

| Prostate cancer cells | 20-40 | N/A |

| Breast cancer cells | 20-40 | N/A |

| Molecular Feature | Details | Functional Significance |

|---|---|---|

| Molecular Formula | C28H29NO5 | Determines solubility and stability |

| Molecular Weight | 459.5 g/mol | Optimal for membrane penetration |

| Chemical Class | Macrocyclic benzolactone derivative | Confers V-ATPase selectivity |

| Key Structural Elements | Salicylanilide backbone + phenylhalamide side chain | Required for target recognition |

| Phenyl Group | Essential for bioactivity | Enhances binding affinity |

| Macrocyclic Ring | 12-membered benzolactone | Provides structural rigidity |

| Amide Linkage | Critical for V-ATPase binding | Enables hydrogen bonding |

| Hydroxyl Groups | Two hydroxyl groups (positions 6,16) | Contribute to binding specificity |

| Stereochemistry | Multiple chiral centers | Determines binding orientation |